tert-Butyl 2-cyanomorpholine-4-carboxylate

Description

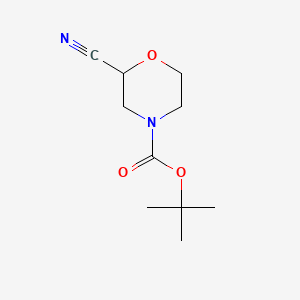

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyanomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZBGWUQUIKDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743296 | |

| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211592-70-9 | |

| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-cyanomorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate

CAS Number: 259180-69-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug development. Due to ambiguity in the common nomenclature, this document focuses on the well-characterized compound with CAS number 259180-69-3, where a cyanomethyl group is attached at the 2-position of the morpholine ring. A related compound, tert-butyl 2-cyanomorpholine-4-carboxylate (CAS 1211592-70-9), is also identified but lacks extensive published data. This guide details the physicochemical properties, a representative synthetic protocol, and the applications of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate as a versatile building block in the synthesis of bioactive molecules.

Introduction

Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility, which they impart to parent drug molecules.[1][2] The morpholine ring system is a core component of numerous approved drugs. tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate is a valuable intermediate, featuring a protected amine and a reactive cyanomethyl group, making it amenable to a variety of chemical transformations for the construction of diverse molecular architectures.[3]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is presented in Table 1. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 259180-69-3 | [3] |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| IUPAC Name | tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | [3] |

| Appearance | Not specified in literature; likely an oil or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Chirality | The compound possesses a chiral center at the C2 position of the morpholine ring and can exist as R and S enantiomers. The racemic form is commonly available. | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate are not extensively published in peer-reviewed journals, a general synthetic strategy can be outlined based on established organic chemistry principles and information from chemical suppliers.[3] The following represents a generalized, representative protocol.

General Synthetic Route

The synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate can be envisioned as a two-step process:

-

Boc Protection of a 2-(cyanomethyl)morpholine precursor: This involves the reaction of a suitable 2-(cyanomethyl)morpholine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Formation of the 2-(cyanomethyl)morpholine scaffold: This can be achieved through various methods, including the alkylation of a pre-formed morpholine derivative or through a cyclization reaction.

Representative Experimental Protocol

Objective: To synthesize tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate.

Materials:

-

2-(Cyanomethyl)morpholine (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(cyanomethyl)morpholine (1.0 equivalent). Dissolve the starting material in dichloromethane.

-

Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution. If the starting material is a hydrochloride salt, 2.1-2.5 equivalents of the base will be required.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in dichloromethane. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Applications in Drug Development

tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate is a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[3] The cyanomethyl group can be elaborated through various chemical transformations, while the Boc-protected amine provides a stable handle for subsequent deprotection and functionalization.

Elaboration of the Cyanomethyl Group

The nitrile functionality of the cyanomethyl group can undergo a range of chemical reactions, including:

-

Reduction: Reduction of the nitrile to a primary amine provides a key functional group for the introduction of further diversity.

-

Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid allows for the formation of amide bonds.

-

Cyclization Reactions: The nitrile can participate in cyclization reactions to form various heterocyclic systems.

Role as a Building Block

The Boc-protected morpholine scaffold is a common feature in modern drug discovery. After the elaboration of the cyanomethyl group, the Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine of the morpholine ring. This amine can then be further functionalized, for example, by amide bond formation, reductive amination, or arylation, to generate a library of compounds for biological screening.

Conclusion

tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3) is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is derived from the presence of multiple functional groups that can be selectively manipulated to generate diverse libraries of compounds for drug discovery programs. While detailed, peer-reviewed synthetic protocols are not widely available, its preparation can be achieved through standard organic chemistry techniques. This guide provides a foundational understanding of this important chemical intermediate for researchers in the pharmaceutical sciences.

References

tert-Butyl 2-cyanomorpholine-4-carboxylate molecular weight

An In-depth Technical Guide on the Molecular Weight of tert-Butyl 2-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest in pharmaceutical research and organic synthesis. This document details the calculation of its molecular weight from its elemental composition and outlines the experimental methodology for its determination via mass spectrometry.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for substance identification, reaction stoichiometry, and analytical characterization. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

Molecular Formula

The molecular formula for this compound has been identified as C₁₁H₁₈N₂O₃[1].

Calculation of Molecular Weight

The molecular weight is calculated using the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The abridged standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation[2][3][4].

The calculated molecular weight of this compound is 226.27 g/mol [1].

Data Presentation

The following table summarizes the quantitative data used in the calculation of the molecular weight of this compound.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Subtotal Molecular Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011[5] | 132.121 |

| Hydrogen (H) | 18 | 1.008[2] | 18.144 |

| Nitrogen (N) | 2 | 14.007[4][6] | 28.014 |

| Oxygen (O) | 3 | 15.999[3][7] | 47.997 |

| Total | 226.276 |

Note: The total molecular weight is often rounded to two decimal places in common practice.

Experimental Protocols

The experimental determination of the molecular weight of small organic compounds like this compound is most accurately achieved using mass spectrometry[8][9]. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule[10][11].

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol provides a general methodology for the determination of the molecular weight of this compound.

1. Sample Preparation:

- Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

- Further dilute the stock solution to a working concentration in the low µg/mL to high ng/mL range, depending on the sensitivity of the mass spectrometer.

2. Mass Spectrometer Calibration:

- Calibrate the mass spectrometer using a well-characterized standard compound with known m/z values that bracket the expected mass of the analyte.

- For high accuracy, an internal calibrant (lock mass) can be introduced simultaneously with the analyte to correct for any drift in the mass-to-charge ratio measurement during the analysis[12].

3. Ionization:

- Introduce the sample solution into the ion source of the mass spectrometer.

- For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is typically employed to minimize fragmentation and maximize the abundance of the molecular ion[13].

- The analysis is usually performed in positive ion mode, where the molecule is expected to form a protonated species [M+H]⁺ or adducts with other cations present in the solvent (e.g., [M+Na]⁺).

4. Mass Analysis:

- The generated ions are guided into the mass analyzer.

- High-resolution mass analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are used to separate the ions based on their mass-to-charge ratio (m/z) with high precision[13].

5. Detection and Data Analysis:

- The detector records the abundance of ions at each m/z value, generating a mass spectrum.

- The peak with the highest m/z value in the spectrum, excluding isotopic peaks, generally corresponds to the molecular ion (or a related adduct)[10][14].

- The accurate mass of the molecular ion is determined from the spectrum.

- The molecular weight of the neutral compound is then calculated by subtracting the mass of the adduct ion (e.g., a proton for [M+H]⁺).

- The high-resolution data allows for the determination of the elemental formula by comparing the experimentally measured accurate mass with the theoretical exact masses of possible elemental compositions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of an organic compound using mass spectrometry.

References

- 1. Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 [smolecule.com]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. Oxygen - Wikipedia [en.wikipedia.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 10. scribd.com [scribd.com]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

tert-Butyl 2-cyanomorpholine-4-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical and physical properties of tert-butyl 2-cyanomorpholine-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public data, this document focuses on compiling existing information and identifying areas where further experimental characterization is required. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, development, and application of novel morpholine derivatives.

Chemical Properties and Identifiers

This compound is a morpholine derivative featuring a nitrile group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen. This structure makes it a potentially valuable intermediate in the synthesis of more complex molecules for pharmaceutical and chemical biology applications.[1] The presence of the Boc group allows for selective deprotection under acidic conditions, enabling further functionalization of the morpholine nitrogen.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1211592-70-9 |

| Molecular Formula | C10H16N2O3 |

| InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3 |

| InChIKey | GZZBGWUQUIKDNN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C#N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The available data for this compound is summarized below. It is important to note that some of these values are predicted and await experimental verification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 212.246 g/mol | |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | 340.3 ± 42.0 °C at 760 mmHg | Predicted value |

| Density | 1.1 ± 0.1 g/cm³ | Predicted value |

| Solubility | Not available | Experimental data in common organic solvents and aqueous solutions is needed. |

| pKa | Not available | |

| LogP | Not available |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of a chemical compound. Currently, there is a lack of publicly available experimental spectral data for this compound.

Table 3: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | No experimental data available. |

| ¹³C NMR | No experimental data available. |

| Infrared (IR) | No experimental spectrum available. Characteristic absorptions would be expected for the nitrile (C≡N) and carbamate carbonyl (C=O) functional groups. |

| Mass Spectrometry (MS) | No experimental data available. Predicted mass spectrometry data for various adducts has been calculated. |

Synthesis and Purification

General Synthetic Approach

The synthesis would likely involve the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the cyano group at the 2-position. A possible synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Purification

Standard purification techniques for organic compounds, such as column chromatography on silica gel, would likely be employed to isolate the desired product. The choice of eluent would depend on the polarity of the compound and any impurities present. Recrystallization could also be a viable method for obtaining highly pure material, provided a suitable solvent system is identified.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. Morpholine-containing compounds are known to exhibit a wide range of biological activities and are present in several approved drugs. The introduction of a cyano group can modulate the electronic and steric properties of the molecule, potentially leading to novel biological functions. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. However, a comprehensive understanding of its properties is hampered by the limited availability of experimental data. To fully assess the potential of this compound, the following areas require further investigation:

-

Experimental determination of physicochemical properties: Accurate measurements of melting point, solubility, and pKa are essential.

-

Detailed spectral characterization: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra are necessary for unambiguous identification and quality control.

-

Development and optimization of synthetic protocols: Detailed, reproducible procedures for the synthesis and purification of the compound are needed.

-

Biological screening and target identification: A thorough investigation of the compound's biological activity is required to identify potential therapeutic applications and mechanisms of action.

This technical guide highlights the current knowledge gaps and underscores the need for further experimental work to fully characterize this compound. The data presented herein serves as a starting point for researchers interested in exploring the chemistry and biology of this and related compounds.

References

The Elusive Structure: A Technical Overview of tert-Butyl 2-cyanomorpholine-4-carboxylate

For Immediate Release

Shanghai, China – December 29, 2025 – The synthesis and structural verification of novel chemical entities are foundational to the advancement of pharmaceutical and materials science. This document provides a technical overview of tert-butyl 2-cyanomorpholine-4-carboxylate, a heterocyclic compound with potential applications in drug discovery and organic synthesis. However, a comprehensive guide to its structure elucidation is currently hampered by the limited availability of detailed experimental data in the public domain.

While foundational chemical information for this compound is established, including its molecular formula and mass, the detailed spectroscopic data necessary for a full structural analysis remains largely unreported in accessible scientific literature. This whitepaper will summarize the available information and outline the standard methodologies that would be employed for its complete structure elucidation, serving as a guide for researchers undertaking the synthesis and characterization of this and related molecules.

Compound Identification and Properties

This compound is a morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a nitrile functional group at the C2 position of the morpholine ring. The presence of a chiral center at the C2 position indicates that the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₃ | PubChem |

| Molecular Weight | 212.25 g/mol | PubChem |

| CAS Number | 1211592-70-9 | Various Suppliers |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C#N | PubChem |

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound would likely involve a multi-step process, commencing with a commercially available morpholine precursor. A generalized protocol is as follows:

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Protection of Morpholine: Morpholine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature for several hours to yield N-Boc-morpholine.

-

Introduction of the Cyano Group: The protected morpholine is then subjected to a reaction to introduce the cyano group at the C2 position. This could potentially be achieved through various methods, such as α-cyanation of the corresponding N-Boc-morpholin-2-one followed by reduction, or via a multi-step sequence involving the introduction of a suitable leaving group at the C2 position and subsequent nucleophilic substitution with a cyanide salt.

-

Work-up and Purification: Following the reaction, the mixture would be subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product would then be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structure Elucidation Workflow

The definitive confirmation of the structure of a newly synthesized batch of this compound would rely on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Logical workflow for the structure elucidation of a synthesized compound.

Spectroscopic Analysis (Anticipated Data)

While specific experimental data is not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data for C₁₀H₁₆N₂O₃

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.1234 |

| [M+Na]⁺ | 235.1053 |

| [M+K]⁺ | 251.0792 |

| [M-H]⁻ | 211.1088 |

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule.

Table 3: Anticipated IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | ~2250 - 2210 | Medium |

| Carbamate (C=O) | ~1700 - 1670 | Strong |

| C-O-C (Ether) | ~1150 - 1085 | Strong |

| C-N | ~1250 - 1020 | Medium |

| C-H (sp³) | ~2980 - 2850 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry.

¹H NMR (Proton NMR):

-

A singlet integrating to 9 protons for the tert-butyl group, expected in the upfield region (~1.4-1.6 ppm).

-

A series of multiplets in the range of ~3.0-4.5 ppm corresponding to the seven protons of the morpholine ring. The chemical shifts and coupling patterns would be complex due to the chair conformation of the ring and the diastereotopic nature of the methylene protons.

-

The proton at the C2 position, adjacent to the cyano group, would likely appear as a distinct multiplet, with its chemical shift influenced by the electronegativity of the nitrile.

¹³C NMR (Carbon NMR):

-

A signal for the quaternary carbon of the tert-butyl group (~80-82 ppm) and a signal for the methyl carbons (~28 ppm).

-

Signals for the carbon atoms of the morpholine ring, with the C2 carbon bearing the cyano group expected to be significantly downfield.

-

A signal for the nitrile carbon (~115-120 ppm).

-

A signal for the carbamate carbonyl carbon (~154-156 ppm).

Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all proton and carbon signals and confirm the connectivity within the morpholine ring.

Conclusion

The structure elucidation of this compound is a straightforward process for a fully equipped organic chemistry laboratory. However, the lack of publicly available, detailed experimental ¹H NMR, ¹³C NMR, and IR spectra prevents the creation of a definitive, in-depth technical guide at this time. The information and protocols outlined in this document are based on established principles of organic synthesis and spectroscopic analysis and are intended to serve as a foundational guide for researchers working with this compound. The publication of detailed experimental data for this molecule would be a valuable contribution to the chemical science community.

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-butyl 2-cyanomorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the proposed reaction scheme, experimental protocols, and relevant quantitative data.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-stage process. The initial stage involves the synthesis of an N-Boc protected morpholine precursor, followed by the introduction of a carbonyl group at the 2-position. The final stage focuses on the conversion of the carbonyl group to the desired nitrile functionality.

The proposed pathway is as follows:

-

Synthesis of tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2) : This intermediate can be synthesized from a suitable starting material such as epichlorohydrin.

-

Oxidation to tert-butyl 2-oxomorpholine-4-carboxylate (3) : The hydroxyl group of intermediate 2 is oxidized to a ketone.

-

Cyanation to tert-butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (4) : The ketone is converted to a cyanohydrin.

-

Reductive Deoxygenation to this compound (1) : The hydroxyl group of the cyanohydrin is removed to yield the final product.

The overall synthetic scheme is illustrated below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the proposed synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions.

2.1. Synthesis of tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2)

A concise and operationally simple synthesis of N-Boc-2-hydroxymethylmorpholine has been developed from epichlorohydrin, which does not require chromatography, allowing for high process throughput[1].

2.2. Oxidation of tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2) to tert-butyl 2-oxomorpholine-4-carboxylate (3)

-

Reagents and Materials:

-

tert-Butyl 2-hydroxymethylmorpholine-4-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (2 ) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin Periodinane portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield tert-butyl 2-oxomorpholine-4-carboxylate (3 ).

-

2.3. Cyanation of tert-butyl 2-oxomorpholine-4-carboxylate (3) to tert-butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (4)

-

Reagents and Materials:

-

tert-Butyl 2-oxomorpholine-4-carboxylate (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.5 eq)

-

Zinc iodide (ZnI₂, catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Aqueous sodium bicarbonate solution

-

-

Procedure:

-

To a solution of tert-butyl 2-oxomorpholine-4-carboxylate (3 ) in anhydrous DCM, add a catalytic amount of ZnI₂.

-

Cool the mixture to 0 °C and add TMSCN dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the cyanohydrin (4 ). This intermediate may be used in the next step without further purification.

-

2.4. Reductive Deoxygenation of tert-butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (4) to this compound (1)

-

Reagents and Materials:

-

tert-Butyl 2-cyano-2-hydroxymorpholine-4-carboxylate (1.0 eq)

-

Triethylsilane (3.0 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the crude cyanohydrin (4 ) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

-

Add triethylsilane, followed by the slow addition of boron trifluoride etherate.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by flash column chromatography to obtain this compound (1 ).

-

Quantitative Data

The following table summarizes the expected molecular weights and hypothetical yields for the key compounds in the synthesis pathway. Actual yields may vary depending on the specific reaction conditions and optimization.

| Compound Name | Compound Number | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| tert-Butyl 2-hydroxymethylmorpholine-4-carboxylate | 2 | C₁₀H₁₉NO₄ | 217.26 | - |

| tert-Butyl 2-oxomorpholine-4-carboxylate | 3 | C₉H₁₅NO₄ | 201.22 | 85-95 |

| tert-Butyl 2-cyano-2-hydroxymorpholine-4-carboxylate | 4 | C₁₀H₁₆N₂O₄ | 228.25 | 90-98 (crude) |

| This compound | 1 | C₁₀H₁₆N₂O₃ | 212.25 | 60-75 |

Logical Workflow for Synthesis Troubleshooting

Effective troubleshooting is crucial for optimizing chemical syntheses. The following diagram outlines a logical workflow for addressing common issues that may arise during the synthesis of this compound.

Figure 2: A logical workflow for troubleshooting the synthesis of this compound.

References

Unraveling the Role of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Key Synthetic Intermediate with Unexplored Mechanistic Depths

Despite its frequent appearance as a versatile building block in medicinal chemistry, a detailed, publicly available account of the specific mechanism of action for tert-butyl 2-cyanomorpholine-4-carboxylate remains elusive. Current scientific literature primarily highlights its role as a crucial intermediate in the synthesis of more complex pharmaceutical agents rather than as a bioactive molecule with a well-defined pharmacological target and pathway.

This technical overview consolidates the available information on this compound, focusing on its chemical properties, synthetic utility, and the broader, inferred biological potential of the morpholine scaffold. While direct quantitative data on its mechanism of action is not available, this guide will provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's significance in the landscape of chemical biology and pharmaceutical research.

Chemical Profile and Synthetic Versatility

This compound is a heterocyclic compound featuring a morpholine ring, a cyanomethyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] Its molecular formula is C₁₁H₁₈N₂O₃, and it has a molecular weight of approximately 226.27 g/mol .[1] The presence of the Boc group is critical in multi-step syntheses as it shields the morpholine nitrogen from unwanted reactions, allowing for selective chemical transformations at other sites of the molecule.[1][2] This protecting group can be readily removed under acidic conditions.[2]

The reactivity of the cyanomethyl group allows for a variety of chemical modifications, including nucleophilic substitution and condensation reactions, making it a valuable precursor for creating diverse molecular architectures.[1]

Inferred Biological Significance and Therapeutic Potential

While specific studies detailing the mechanism of action of this compound are not prevalent in the reviewed literature, the morpholine moiety is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[3][4] Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4]

Some research suggests that this compound itself may possess biological activity, with potential antimicrobial properties mentioned.[1] It is hypothesized to interact with various enzymes and proteins, potentially influencing metabolic pathways.[1] However, without dedicated studies, these remain general attributions based on the broader class of morpholine derivatives. The stereochemistry at the C2 position of the morpholine ring is also considered critical for biological target interactions.[5]

Synthesis and Experimental Approaches

The synthesis of this compound and related morpholine derivatives typically involves multi-step chemical processes. A general synthetic workflow is outlined below.

Figure 1. A generalized workflow for the synthesis of this compound.

General Experimental Protocol for Synthesis

While specific protocols for this compound were not exhaustively detailed in the initial search, a representative synthesis of a related morpholine derivative is described for illustrative purposes. The synthesis of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate involved the following steps:

-

Reaction Setup: (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (132 mg, 0.54 mmol), EDC (125 mg, 0.54 mmol), and HOAt (74 mg, 0.54 mmol) were dissolved in DMF (2 ml).

-

Addition of Amine: Diphenylmethanamine (82 mg, 0.45 mmol) was added to the solution.

-

Reaction: The mixture was stirred at room temperature overnight.

-

Workup: The reaction mixture was partitioned between ethyl acetate (EtOAc) and water.

-

Washing: The organic layer was washed successively with saturated aqueous sodium bicarbonate and brine.

-

Drying and Purification: The organic layer was dried over MgSO₄, and the solvent was evaporated. The resulting residue was purified by flash column chromatography to yield the final product.[3]

Future Research Directions

The current body of knowledge clearly establishes the importance of this compound as a synthetic intermediate. However, its own biological activity and mechanism of action remain a significant knowledge gap. Future research should focus on:

-

Screening for Biological Activity: Comprehensive screening of the compound against various biological targets, including enzymes, receptors, and microbial strains, to identify potential therapeutic applications.

-

Mechanism of Action Studies: Upon identification of a biological effect, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the structural requirements for any observed biological activity.

References

- 1. Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 [smolecule.com]

- 2. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]

- 3. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

Spectroscopic Profile of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl 2-cyanomorpholine-4-carboxylate. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. The expected values are derived from the analysis of its constituent functional groups and comparison with analogous molecular structures. Furthermore, this guide outlines general experimental protocols for the acquisition of such spectroscopic data, serving as a practical reference for researchers in the field of organic synthesis and drug discovery.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for the determination of a compound's elemental composition. The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a valuable reference for experimental analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.12337 |

| [M+Na]⁺ | 235.10531 |

| [M+NH₄]⁺ | 230.14991 |

| [M+K]⁺ | 251.07925 |

| [M-H]⁻ | 211.10881 |

| [M+HCOO]⁻ | 257.11429 |

| [M+CH₃COO]⁻ | 271.12994 |

| [M]⁺ | 212.11554 |

| [M]⁻ | 212.11664 |

Expected Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on its chemical structure.

Expected ¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The expected chemical shifts (δ) for the protons of this compound are listed below. These estimations are based on typical values for similar functional groups and molecular fragments.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (tert-Butyl) | 1.4 - 1.6 | Singlet (s) | 9H |

| Morpholine Ring Protons | 2.8 - 4.2 | Multiplet (m) | 7H |

| -CH(CN)- (Proton at C2) | 4.5 - 4.8 | Multiplet (m) | 1H |

Expected ¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in the following table.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ (tert-Butyl Methyls) | 28 - 29 |

| -C(CH₃)₃ (tert-Butyl Quaternary) | 80 - 82 |

| Morpholine Ring Carbons | 40 - 70 |

| -CH(CN)- (Carbon at C2) | 50 - 55 |

| -C≡N (Nitrile Carbon) | 117 - 120 |

| -C=O (Carboxylate Carbonyl) | 153 - 155 |

Expected IR Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The expected characteristic IR absorption bands for the functional groups present in this compound are outlined below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Alkyl) | 2850 - 3000 | Stretch |

| C≡N (Nitrile) | 2220 - 2260 | Stretch (Weak to Medium) |

| C=O (Carbamate) | 1680 - 1720 | Stretch (Strong) |

| C-O (Ether and Ester) | 1050 - 1300 | Stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire the spectrum. This will result in single lines for each unique carbon atom.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution should be free of any particulate matter; filter if necessary.

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

For high-resolution mass spectrometry (HRMS), use a suitable analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which can be used to determine the elemental formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: A flowchart illustrating the general workflow for the characterization of a chemical compound.

References

In-Depth Technical Guide: The Biological Significance of tert-Butyl 2-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological relevance of tert-butyl 2-cyanomorpholine-4-carboxylate. While direct biological activity data for this specific compound is not extensively available in public literature, its structural features, particularly the cyanomorpholine scaffold, strongly position it as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. This document will delve into the established role of analogous compounds, detail relevant experimental protocols for synthesis and biological screening, and explore the underlying signaling pathways. All quantitative data from related compounds is summarized for comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the scientific context and potential applications of this molecule in drug discovery.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the architecture of bioactive molecules.[1] Its presence can enhance the pharmacokinetic profile of a compound, contributing to improved solubility and metabolic stability.[1] Derivatives of morpholine have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, featuring this key scaffold, is recognized primarily as a versatile building block in pharmaceutical research for the synthesis of more complex therapeutic agents.[2]

Predicted Biological Activity: A Precursor to DPP-IV Inhibitors

The primary biological significance of this compound lies in its role as a synthetic intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[3][4] This assertion is based on the well-established activity of structurally analogous cyanopyrrolidine compounds, which are potent DPP-IV inhibitors.[4][5]

The Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis.[6] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving their N-terminal dipeptides.[6] The inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6] This mechanism makes DPP-IV a key therapeutic target for the management of type 2 diabetes mellitus.

Diagram 1: DPP-IV Signaling Pathway

Caption: The signaling cascade of DPP-IV in regulating glucose levels.

Quantitative Data for Analogous DPP-IV Inhibitors

While specific IC50 values for this compound are not available, the inhibitory activities of final drug compounds derived from similar heterocyclic precursors provide a strong indication of the potential potency that can be achieved.

| Compound Class/Name | Target | IC50 Value (nM) | Reference |

| Pyrazole Thiosemicarbazone (Compound 2f) | DPP-IV | 1.266 ± 0.264 | [1] |

| Sitagliptin | DPP-IV | 4.380 ± 0.319 | [1] |

| Pyrazole Thiosemicarbazone (Compound 2g) | DPP-IV | 4.775 ± 0.296 | [1] |

| Biphenyl-substituted Thiosemicarbazone (Compound 2o) | DPP-IV | 18.061 ± 0.311 | [1] |

| Thiomethyl-substituted Thiosemicarbazone (Compound 2k) | DPP-IV | 22.671 ± 0.301 | [1] |

| Methoxy-substituted Thiosemicarbazone (Compound 2i) | DPP-IV | 43.312 ± 0.372 | [1] |

| Linagliptin Analog (Compound 13a) | DPP-IV | 22 ± 1 | [7] |

| Linagliptin Analog (Compound 13k) | DPP-IV | 2.0 ± 0.2 | [7] |

Experimental Protocols

Synthesis of this compound

A general synthetic route to tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate involves a multi-step process.[2] This typically begins with the formation of a morpholine derivative, followed by the introduction of the cyanomethyl group and subsequent protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group.[2]

Diagram 2: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol:

While a precise, published step-by-step protocol for the named compound is scarce, a representative procedure for a similar transformation, the Boc protection of a morpholine derivative, is as follows. This can be adapted for the final step in the synthesis of this compound.

Materials:

-

2-(Cyanomethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 2-(cyanomethyl)morpholine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[8]

Fluorometric DPP-IV Inhibition Assay

This is a common and sensitive method for screening potential DPP-IV inhibitors.[9] The assay relies on the cleavage of a fluorogenic substrate by DPP-IV, releasing a fluorescent product. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in the fluorescence signal.

Materials:

-

Human recombinant DPP-IV enzyme[9]

-

DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)[9]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0[9]

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)[9]

-

96-well black microplate[9]

-

Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[3][10]

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human recombinant DPP-IV in cold assay buffer (e.g., 1.73 mU/mL).[9] Keep the enzyme solution on ice.

-

Prepare a substrate solution of Gly-Pro-AMC in assay buffer (e.g., 200 µM).[9]

-

Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions in the assay buffer to determine the IC50 value.[9]

-

-

Assay Setup (in a 96-well plate):

-

Inhibitor Wells: Add 26 µL of the test inhibitor solution at various concentrations and 24 µL of the DPP-IV enzyme solution.[9]

-

100% Activity Control Wells: Add 26 µL of the assay buffer (with the same percentage of DMSO as the inhibitor wells) and 24 µL of the DPP-IV enzyme solution.[9]

-

Background Wells: Add 50 µL of assay buffer without the enzyme.[9]

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.[9]

-

Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.[3]

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[3]

-

Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

Diagram 3: DPP-IV Inhibition Assay Workflow

Caption: Step-by-step workflow for the DPP-IV fluorometric inhibition assay.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry, not for its direct biological effects, but as a crucial and versatile intermediate in the synthesis of potent Dipeptidyl Peptidase IV inhibitors. The structural similarity of its cyanomorpholine core to the established cyanopyrrolidine pharmacophore underscores its potential in the development of novel therapeutics for type 2 diabetes. The experimental protocols detailed in this guide for both the synthesis of this intermediate and the biological evaluation of its downstream products provide a solid foundation for researchers and drug development professionals. Future research should focus on the synthesis and biological testing of final compounds derived from this compound to fully elucidate the therapeutic potential of this chemical scaffold.

References

- 1. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 [smolecule.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. WO2011101861A1 - Process for preparation of dpp-iv inhibitors - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. abcam.cn [abcam.cn]

A Technical Guide to the Solubility Profile of tert-Butyl 2-cyanomorpholine-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanomorpholine-4-carboxylate is a heterocyclic organic compound featuring a morpholine core, a nitrile functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular structure suggests a balance of polar and non-polar characteristics, making its solubility a critical parameter for applications in medicinal chemistry, process development, and materials science. The Boc group provides lipophilicity, while the morpholine ether oxygen, carbonyl group, and nitrile moiety introduce polarity.

Physicochemical Properties & Predicted Solubility

The structure of this compound (CAS Number: 1211592-70-9, Molecular Formula: C₁₀H₁₆N₂O₃) dictates its likely solubility behavior.[1][2] The large, non-polar tert-butyl group is expected to significantly limit its solubility in aqueous media. Conversely, the overall structure is anticipated to be readily soluble in a range of common organic solvents.

A structurally related compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, is reported to have limited water solubility but good solubility in organic solvents such as methanol and ethyl acetate. Based on these principles and analogue data, a qualitative solubility profile can be predicted.

Quantitative Solubility Data

No empirical quantitative solubility data for this compound has been found in publicly accessible literature. Researchers are advised to determine this experimentally using the protocols outlined in Section 4.0. The table below is structured for the presentation of such data once generated.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Not Publicly Available | Not Publicly Available | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Not Publicly Available | Not Publicly Available | Shake-Flask |

| Methanol (MeOH) | 25 | Predicted: Soluble | Not Applicable | - |

| Ethanol (EtOH) | 25 | Predicted: Soluble | Not Applicable | - |

| Dichloromethane (DCM) | 25 | Predicted: Soluble | Not Applicable | - |

| Ethyl Acetate (EtOAc) | 25 | Predicted: Soluble | Not Applicable | - |

| Acetonitrile (ACN) | 25 | Predicted: Soluble | Not Applicable | - |

| Hexanes | 25 | Predicted: Sparingly Soluble / Insoluble | Not Applicable | - |

Experimental Protocols

The following are detailed methodologies for determining the solubility of a compound like this compound.

Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium or thermodynamic solubility.[3] It measures the concentration of a saturated solution after a prolonged equilibration period.[4]

Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at a set temperature at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Calibrated analytical balance

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is critical.[4]

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vial to stand to let the solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at high speed or filter the supernatant through a chemically inert filter (e.g., PTFE or PVDF).[5] This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or LC-MS.[3][5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Assay

Kinetic solubility is a higher-throughput method often used in early drug discovery to assess the dissolution rate and precipitation tendency of a compound.[5][6] It typically involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[6]

Objective: To quickly assess the solubility and precipitation of a compound under non-equilibrium conditions.

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10-20 mM in dimethyl sulfoxide (DMSO).[5]

-

Dilution: In a microplate format, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

-

Incubation: Shake the plate for a short period, typically 1 to 2 hours, at a controlled temperature.[6]

-

Precipitate Detection: Analyze the samples for precipitation. This can be done visually or instrumentally via light scattering techniques like nephelometry.[6]

-

Quantification (Optional): The plate can be filtered or centrifuged to remove precipitate, and the concentration of the compound remaining in the solution can be measured by UV-Vis or LC-MS.[5]

Visualizations

Experimental and Logical Diagrams

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence this critical property.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Caption: Key Physicochemical Factors Influencing Compound Solubility.

Conclusion

While direct, quantitative solubility data for this compound is not currently published, a comprehensive solubility profile can be effectively established through standardized experimental methods. Based on its chemical structure, the compound is predicted to have low solubility in aqueous solutions and high solubility in common polar organic solvents. The gold-standard shake-flask method is recommended for determining precise thermodynamic solubility, which is crucial for downstream applications. For higher throughput needs, kinetic assays provide a rapid assessment. By employing the protocols and considering the influencing factors detailed in this guide, researchers can generate the necessary data to confidently advance their work with this compound.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. PubChemLite - this compound (C10H16N2O3) [pubchemlite.lcsb.uni.lu]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

Navigating the Stability and Storage of tert-Butyl 2-cyanomorpholine-4-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical intermediates is paramount to ensuring the integrity and success of their work. This technical guide provides an in-depth analysis of the stability and recommended storage for tert-Butyl 2-cyanomorpholine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents.

While specific, publicly available stability studies on this compound are limited, an understanding of its chemical structure allows for an informed assessment of its stability profile and the formulation of best practices for its handling and storage. This compound features a morpholine ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyanomethyl group, each contributing to its overall reactivity and stability.

Chemical Profile and Inherent Stability

This compound has a molecular formula of C₁₀H₁₆N₂O₃. The presence of the Boc group generally imparts good stability under a wide range of reaction conditions. However, it is sensitive to strong acids, which can lead to its removal. The cyanomethyl group can be susceptible to hydrolysis under strong acidic or basic conditions, converting to a carboxylic acid or amide. The morpholine ring itself is a stable heterocyclic scaffold.

Recommended Storage Conditions

Based on the analysis of its functional groups and general laboratory best practices for similar chemical intermediates, the following storage conditions are recommended to maintain the purity and integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture. |

| Container | Tightly sealed, light-resistant container | To protect from moisture and light, which can catalyze degradation. |

| Moisture | Store in a dry environment | To prevent hydrolysis of the cyano and ester functionalities. |

| Light | Protect from light | To prevent potential photolytic degradation. |

For a structurally similar compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, storage in a tightly sealed container at room temperature, away from heat and ignition sources, is recommended. While this provides a useful reference, the specific electronic and steric differences in this compound warrant the more stringent conditions outlined above as a precautionary measure in a research or drug development setting.

Experimental Workflow for Handling and Storage

To ensure the compound's quality is maintained throughout its lifecycle in the laboratory, a systematic workflow should be followed. The diagram below illustrates the key decision points and actions from receiving the compound to its use in a reaction.

tert-Butyl 2-cyanomorpholine-4-carboxylate safety data sheet (SDS)

An In-depth Technical Guide to the Safety of tert-Butyl 2-cyanomorpholine-4-carboxylate

This guide provides a comprehensive overview of the safety information for this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets (SDS) to ensure a high standard of accuracy and relevance.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1211592-70-9[1] |

| Molecular Formula | C10H16N2O3[2][3] |

| Synonyms | Not available[1] |

| Purity | 98%[1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Weight | 212.246 g/mol [2] |

| Density | 1.1 ± 0.1 g/cm³[2] |

| Boiling Point | 340.3 ± 42.0 °C at 760 mmHg[2] |

| Melting Point | N/A |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table details its GHS hazard statements.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | H315: Causes skin irritation[1] | Warning[1] | Irritant |

| Eye Irritation | H319: Causes serious eye irritation[1] | Warning[1] | Irritant |

| Respiratory Irritation | H335: May cause respiratory irritation[1] | Warning[1] | Irritant |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheet and includes, but is not limited to: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1].

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of toxicological and physical properties for this specific compound are not provided in the source safety data sheets. The methodologies below are generalized best-practice procedures based on the SDS for handling and safety.

First Aid Measures

-

General Advice: Immediately remove any contaminated clothing. Consult a physician and provide them with this safety data sheet[1].

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention[1].

-

Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid. Wash clothing before reuse[1].

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention[1].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention[1].

Accidental Release Measures

The workflow for handling an accidental spill is outlined in the diagram below. The primary steps involve ensuring personal safety, containing the spill, and cleaning the affected area in accordance with local regulations.

Caption: Workflow for Accidental Chemical Spill Response.

Handling, Storage, and Personal Protection

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and wear suitable protective equipment[1].

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances and sources of ignition[1].

Exposure Controls and Personal Protection

Currently, there are no established OSHA PEL, NIOSH REL, or ACGIH TLV exposure limits for this compound[1]. Engineering controls should be used to minimize exposure.

The following diagram illustrates the necessary personal protective equipment (PPE) for handling this compound.

Caption: Mandatory PPE for Handling the Compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam[1].

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion[1].

-

Firefighter Advice: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear[1].

Toxicological Information

The safety data sheet indicates that no further information is available for the most important symptoms and effects, both acute and delayed[1]. The primary known hazards are irritation to the skin, eyes, and respiratory system.

Disposal Considerations

Dispose of this chemical and its container through an approved waste disposal plant, in accordance with all applicable local, state, and federal regulations[1]. Do not allow the product to enter drains, waterways, or soil[1].

References

Chiral Separation of tert-Butyl 2-cyanomorpholine-4-carboxylate Enantiomers: A Technical Guide

Introduction

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the development of robust and efficient methods for chiral separation is a critical aspect of drug discovery and development. tert-Butyl 2-cyanomorpholine-4-carboxylate is a chiral heterocyclic compound, and the ability to isolate and characterize its individual enantiomers is essential for any potential therapeutic application.

This technical guide outlines a systematic approach to developing a chiral separation method for this compound enantiomers, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the two most powerful and widely used techniques for this purpose.

Chromatographic Methodologies

Both HPLC and SFC are highly effective for chiral separations, with the choice often depending on factors such as desired throughput, solvent consumption, and downstream processing.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique. Chiral separations are typically achieved using a chiral stationary phase (CSP). Normal-phase, reversed-phase, and polar organic modes can be employed.

-

Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that uses supercritical CO2 as the primary mobile phase. SFC often provides faster separations and higher efficiency. It is particularly well-suited for preparative scale separations due to the ease of solvent removal.

Experimental Approach to Method Development

A systematic screening approach is recommended to identify the optimal conditions for the chiral separation of this compound.

Chiral Stationary Phase (CSP) Screening

The selection of the CSP is the most critical factor in achieving chiral separation. Based on the structure of the target molecule (an N-Boc protected cyanomorpholine), polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising candidates.

Table 1: Recommended Chiral Stationary Phases for Screening

| CSP Class | Specific Examples | Potential Interaction Mechanisms |

| Polysaccharide-based | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC, CHIRALPAK® ID, CHIRALPAK® IE, CHIRALPAK® IF, CHIRALCEL® OD, CHIRALCEL® OJ | π-π interactions, hydrogen bonding, dipole-dipole interactions, steric hindrance |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC™ V, CHIROBIOTIC™ T | Inclusion complexes, hydrogen bonding, ionic interactions, steric interactions |

Mobile Phase Screening